molecular formula C10H15N5O2 B592720 4-Methoxy Moxonidine CAS No. 75439-01-9

4-Methoxy Moxonidine

Katalognummer: B592720
CAS-Nummer: 75439-01-9
Molekulargewicht: 237.263
InChI-Schlüssel: GFOAVLDLJHAHLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy Moxonidine is a chemical compound known for its potential applications in various scientific fields. It is a derivative of moxonidine, which is a centrally acting antihypertensive agent. The compound is characterized by its unique structure, which includes a methoxy group attached to the moxonidine molecule. This modification imparts distinct properties to this compound, making it a subject of interest in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Moxonidine involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy Moxonidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalysts like phosphotungstic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

4-Methoxy Moxonidine has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

    Moxonidine: The parent compound, known for its antihypertensive properties.

    Clonidine: Another centrally acting antihypertensive agent with similar receptor affinity.

    Rilmenidine: A selective imidazoline receptor agonist with similar pharmacological effects.

Uniqueness: 4-Methoxy Moxonidine is unique due to the presence of the methoxy group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its selectivity for imidazoline receptors and may reduce side effects compared to similar compounds .

Biologische Aktivität

4-Methoxy Moxonidine, a derivative of the antihypertensive agent moxonidine, exhibits significant biological activity primarily through its interaction with imidazoline receptors. This article reviews the compound's biological effects, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

This compound acts primarily as a selective agonist at the imidazoline receptor subtype 1 (I1). This receptor is predominantly located in the central nervous system, particularly in the rostral ventrolateral medulla, where it modulates sympathetic nervous system (SNS) activity. The activation of I1 receptors leads to:

  • Decreased sympathetic outflow , resulting in lower blood pressure.
  • Inhibition of peripheral alpha-adrenergic tone , which contributes to vasodilation and reduced systemic vascular resistance .

Biochemical Pathways

The interaction with the I1 receptor influences various biochemical pathways:

  • Sympathetic Nervous System Modulation : Reduces catecholamine release, leading to decreased heart rate and blood pressure.
  • Metabolic Effects : Enhances insulin sensitivity and reduces leptin levels in obese patients, potentially aiding in weight management .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Bioavailability : Approximately 88%.
  • Metabolism : Primarily occurs in the liver (10-20%).
  • Excretion : Predominantly renal (90%) with minimal involvement of cytochrome P450 enzymes .

Antihypertensive Activity

Clinical studies have demonstrated that moxonidine effectively lowers blood pressure in hypertensive patients. A notable study involving 4118 patients reported an average reduction of 24.5 mmHg in systolic blood pressure and 12.6 mmHg in diastolic blood pressure after treatment with moxonidine for six months .

Neuroprotective and Analgesic Effects

Research indicates potential neuroprotective properties of this compound. It may help mitigate neuronal damage in conditions such as ischemia and neurodegenerative diseases due to its ability to regulate SNS activity . Additionally, analgesic effects have been suggested, warranting further investigation into its use for pain management.

Metabolic Syndrome

Moxonidine has shown promise in addressing components of metabolic syndrome, including obesity and insulin resistance. A multicenter study indicated improvements in glycemic control and reductions in body weight among patients treated with moxonidine .

Case Studies

Several case studies highlight the efficacy of moxonidine in diverse populations:

  • A study involving patients with metabolic syndrome showed significant reductions in blood pressure and improvements in metabolic parameters after six months of treatment .
  • Another study focused on patients with chronic kidney disease revealed that adjunctive moxonidine therapy reduced urine albumin excretion and improved renal function markers .

Comparative Analysis

To better understand the unique properties of this compound compared to other antihypertensive agents, a comparative analysis is presented below:

Compound NameMechanism of ActionUnique Features
Moxonidine I1 receptor agonistEffective for hypertension and metabolic syndrome
Clonidine Agonist at I1 and α2 receptorsUsed for hypertension; also treats ADHD
Guanfacine Selective α2 adrenergic agonistPrimarily for ADHD treatment
Apraclonidine Selective α2 receptor agonistUsed for glaucoma management

Eigenschaften

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAVLDLJHAHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.